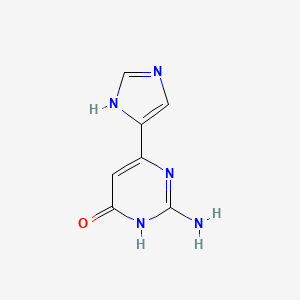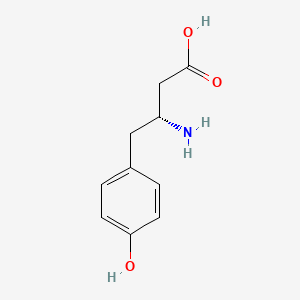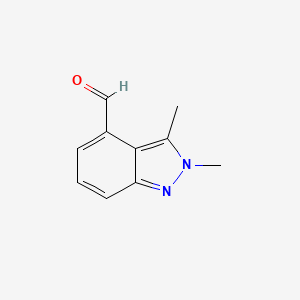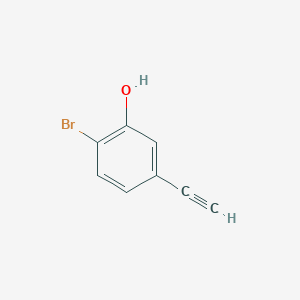
2-Bromo-5-ethynylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethynylphenol: is an organic compound with the molecular formula C8H5BrO It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a bromine atom and an ethynyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylphenol can be achieved through several methods. One common approach involves the bromination of 5-ethynylphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron powder . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5-ethynylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols.
Oxidation Reactions: Products include aldehydes or ketones.
Reduction Reactions: Products include alkenes or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-5-ethynylphenol is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-ethynylphenol involves its interaction with specific molecular targets. The bromine atom and ethynyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in signaling pathways by altering the function of key proteins involved in cellular processes.
Comparación Con Compuestos Similares
2-Bromo-5-methylphenol: Similar structure with a methyl group instead of an ethynyl group.
2-Bromo-5-fluorophenol: Similar structure with a fluorine atom instead of an ethynyl group.
2-Bromo-5-iodophenol: Similar structure with an iodine atom instead of an ethynyl group.
Uniqueness: 2-Bromo-5-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the ethynyl group plays a crucial role in the desired chemical or biological activity.
Propiedades
Fórmula molecular |
C8H5BrO |
|---|---|
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
2-bromo-5-ethynylphenol |
InChI |
InChI=1S/C8H5BrO/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5,10H |
Clave InChI |
PPIQUEUGKPRKJM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
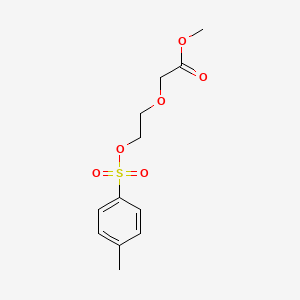
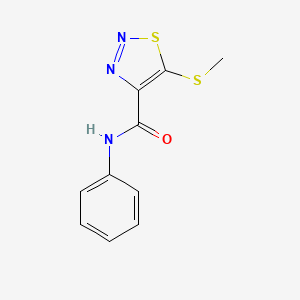


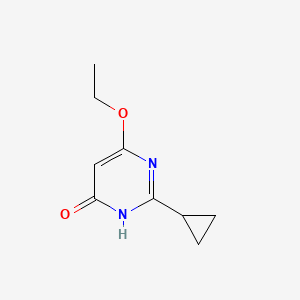
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)
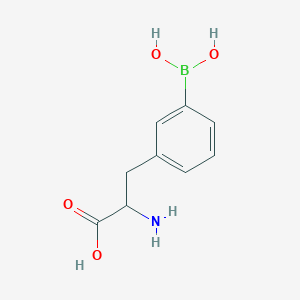
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
